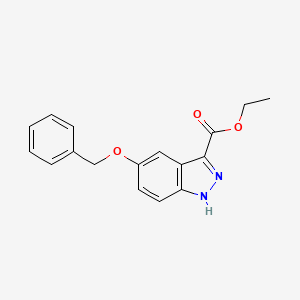

Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-phenylmethoxy-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-2-21-17(20)16-14-10-13(8-9-15(14)18-19-16)22-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXRKEYPUYJUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680039 | |

| Record name | Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865887-17-8 | |

| Record name | Ethyl 5-(phenylmethoxy)-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865887-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate is a heterocyclic organic compound with a core indazole structure, which is a prominent scaffold in medicinal chemistry. The indazole ring system, a fusion of benzene and pyrazole rings, is a versatile pharmacophore found in a variety of biologically active compounds. The subject compound's structure, featuring a benzyloxy substituent at the 5-position and an ethyl carboxylate at the 3-position, suggests its potential as a key intermediate in the synthesis of more complex molecules with therapeutic applications, such as kinase inhibitors or anti-inflammatory agents. Understanding the physicochemical properties of this molecule is paramount for its effective use in drug discovery and development, influencing aspects from synthetic route optimization to formulation and bioavailability.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Core Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. It is important to note that while some data is available from chemical suppliers, many of the specific experimental values for this compound are not readily found in the literature and are therefore predicted.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆N₂O₃ | [1][2][3] |

| Molecular Weight | 296.32 g/mol | [2][3][4] |

| Appearance | Solid | [4] |

| Purity | ≥95% | [4] |

| Boiling Point | 490.1 ± 30.0 °C (Predicted) | [2] |

| Density | 1.265 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 11.45 ± 0.40 (Predicted) | [2] |

| Melting Point | Not available | |

| Solubility | Not available |

Experimental Determination of Physicochemical Properties

The following sections detail the standard experimental procedures for determining the crucial physicochemical properties of a compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (1-2 °C/minute) around the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

Figure 2: Workflow for Kinetic Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa determines its ionization state at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: A solution of the compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Figure 3: Workflow for pKa Determination by Potentiometric Titration.

Spectral Characterization

While experimental spectral data for this compound is not readily available, we can predict the expected spectral features based on its structure and data from closely related analogs found in the literature. [5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the indazole core, the ethyl ester, and the benzyloxy group.

-

Indazole Protons: Aromatic protons on the indazole ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The specific coupling patterns will depend on the substitution.

-

Benzyloxy Protons: The five protons of the phenyl ring of the benzyloxy group will likely appear as a multiplet around δ 7.3-7.5 ppm. The two benzylic protons (CH₂) will give a singlet at approximately δ 5.1 ppm.

-

Ethyl Ester Protons: The ethyl group will exhibit a characteristic quartet for the methylene protons (OCH₂) around δ 4.4 ppm and a triplet for the methyl protons (CH₃) around δ 1.4 ppm.

-

N-H Proton: The N-H proton of the indazole ring is expected to be a broad singlet in the downfield region (δ > 10 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at approximately δ 162-165 ppm.

-

Aromatic and Heteroaromatic Carbons: The carbons of the indazole and benzene rings will appear in the range of δ 110-160 ppm.

-

Benzyloxy Methylene Carbon: The benzylic carbon will be found around δ 70 ppm.

-

Ethyl Ester Carbons: The methylene carbon of the ethyl group will be around δ 61 ppm, and the methyl carbon will be at a more upfield position, around δ 14 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated from its molecular formula, C₁₇H₁₆N₂O₃.

Synthesis and Chemical Reactivity

This compound is typically synthesized through a multi-step process starting from simpler precursors. A common synthetic route involves the construction of the indazole ring system followed by the introduction of the benzyloxy and ethyl carboxylate groups. The presence of the ester and the benzyloxy group offers sites for further chemical modification, making it a valuable building block in the synthesis of a diverse library of indazole derivatives for biological screening.

Conclusion

This technical guide has summarized the available and predicted physicochemical properties of this compound and provided detailed protocols for their experimental determination. A thorough understanding and characterization of these properties are essential for any researcher or scientist working with this compound in the context of drug discovery and development. The provided methodologies and expected spectral data serve as a valuable resource for guiding experimental work and interpreting results.

References

-

Lead Sciences. 5-(Benzyloxy)-1H-indazole. [Link]

-

PubChemLite. 5-(benzyloxy)-1h-indazole (C14H12N2O). [Link]

-

PubMed Central. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. [Link]

- Google Patents.

- Google Patents.

-

MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

-

ResearchGate. (PDF) 1-Benzyl-5-nitro-1H-indazole. [Link]

Sources

- 1. 865887-17-8 ETHYL 5-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLATE [chemsigma.com]

- 2. 865887-17-8 CAS MSDS (ETHYL 5-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. ETHYL 5-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLATE CAS#: 865887-17-8 [amp.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

CAS number and IUPAC name for Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

An In-Depth Technical Guide to Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and organic synthesis. We will delve into its fundamental physicochemical properties, outline a robust synthetic strategy with mechanistic insights, and explore its significant applications in the development of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental considerations to facilitate its effective use in the laboratory.

Introduction to the Indazole Scaffold

The indazole ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with diverse therapeutic activities. Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, allows for versatile functionalization and three-dimensional exploration of chemical space. Derivatives of indazole have been extensively investigated and have led to approved drugs and clinical candidates for conditions ranging from cancer to inflammatory disorders.

This compound (Figure 1) serves as a critical intermediate in this field. Its structure is pre-functionalized with three key features:

-

An ethyl carboxylate group at the 3-position, which is readily converted into amides, hydrazides, or other functional groups for library synthesis.[1][2]

-

A benzyloxy group at the 5-position, which acts as a stable protecting group for a phenol. This allows for extensive chemical manipulation of other parts of the molecule before a final deprotection step reveals the free hydroxyl group, a common pharmacophore element.

-

A reactive indazole N-H , which can be alkylated or acylated to further expand molecular diversity.[3]

This guide will elucidate the technical details necessary to harness the synthetic potential of this valuable compound.

Core Physicochemical & Structural Data

The fundamental properties of this compound are summarized below. These data are essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 865887-17-8 | [4][5][6] |

| IUPAC Name | ethyl 5-(phenylmethoxy)-1H-indazole-3-carboxylate | [5] |

| Molecular Formula | C₁₇H₁₆N₂O₃ | [4][5] |

| Molecular Weight | 296.32 g/mol | [5][7] |

| Appearance | Solid | [6] |

| Purity | Typically ≥95% | [6] |

| Predicted Boiling Point | 490.1 ± 30.0 °C | [5] |

| Predicted Density | 1.265 ± 0.06 g/cm³ | [5] |

| Predicted pKa | 11.45 ± 0.40 | [5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that leverages classical organic reactions. A common and logical pathway involves the construction of the indazole ring from appropriately substituted precursors.

General Synthetic Workflow

A plausible and efficient synthesis begins with a substituted aniline, proceeds through a diazotization followed by an intramolecular cyclization, and concludes with the introduction of the protective benzyloxy group. The choice to install the benzyloxy group early or late in the sequence depends on the stability of the intermediates to the reaction conditions. A general, logical workflow is outlined below.

Sources

- 1. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 865887-17-8 ETHYL 5-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLATE [chemsigma.com]

- 5. 865887-17-8 CAS MSDS (ETHYL 5-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. ETHYL 5-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLATE CAS#: 865887-17-8 [amp.chemicalbook.com]

Foreword: The Indazole-3-Carboxylate Core - A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Potential Mechanisms of Action for Indazole-3-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets with high affinity and specificity.[1][2] Among its many derivatives, the indazole-3-carboxylate and its related carboxamides have garnered significant attention due to their synthetic tractability and diverse pharmacological activities.[3][4] This guide provides an in-depth exploration of the potential mechanisms of action for this versatile class of compounds, offering insights for researchers and drug development professionals seeking to harness their therapeutic potential.

This document will delve into the primary signaling pathways modulated by indazole-3-carboxylate derivatives, including their roles in inflammation, cancer, and neuromodulation. We will dissect the causality behind experimental designs and present self-validating protocols to ensure scientific integrity.

Chapter 1: Modulation of Inflammatory Pathways

Indazole-3-carboxylate derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling cascades involved in the inflammatory response.[5][6]

Inhibition of Calcium-Release Activated Calcium (CRAC) Channels

A prominent anti-inflammatory mechanism of indazole-3-carboxamides is their ability to act as potent blockers of Calcium-Release Activated Calcium (CRAC) channels.[7][8] CRAC channels are crucial for controlling mast cell functions, and their activation leads to the influx of extracellular calcium, a critical step in the release of pro-inflammatory mediators.[7][9]

By inhibiting CRAC channels, these derivatives effectively stabilize mast cells and prevent their degranulation, thereby blocking the release of substances like β-hexosaminidase and tumor necrosis factor-alpha (TNF-α).[7][8] Structure-activity relationship (SAR) studies have revealed that the regiochemistry of the amide linker is critical for this inhibitory activity.[7][8][9]

Caption: CRAC Channel Signaling and Inhibition by Indazole-3-Carboxamides.

Table 1: Inhibitory Activity of Representative Indazole-3-Carboxamides on CRAC Channels

| Compound | IC50 (µM) for Ca2+ Influx Inhibition | IC50 (µM) for TNF-α Production Inhibition | Reference |

| 12d | 0.67 | 0.28 | [7] |

| 12a | 1.51 | Sub-µM | [7] |

| 9b | 29 | Not Reported | [7] |

| 9c | Inactive at 100 µM | Not Reported | [7] |

Downregulation of Pro-inflammatory Mediators

Beyond CRAC channel inhibition, indazole derivatives can modulate other key inflammatory pathways. They have been shown to inhibit the production of pro-inflammatory cytokines and control pathways like NF-κB, which is a central regulator of inflammation.[10] Furthermore, some derivatives exhibit inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[5]

Experimental Protocols

This protocol is designed to assess the inhibitory effect of indazole-3-carboxylate derivatives on CRAC channel-mediated calcium influx in a mast cell line (e.g., RBL-2H3).

Materials:

-

RBL-2H3 cells

-

Fura-2 AM (calcium indicator dye)

-

Thapsigargin (Tg)

-

Indazole-3-carboxylate derivatives (test compounds)

-

HEPES-buffered saline (HBS)

Procedure:

-

Cell Loading: Plate RBL-2H3 cells on glass coverslips and incubate with Fura-2 AM in HBS for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBS to remove extracellular dye.

-

Baseline Measurement: Mount the coverslip on a perfusion chamber of an inverted microscope equipped for ratiometric fluorescence imaging. Measure the baseline Fura-2 fluorescence ratio (340/380 nm excitation, 510 nm emission).

-

Compound Incubation: Perfuse the cells with HBS containing the test compound or vehicle for a predetermined time.

-

CRAC Channel Activation: Stimulate the cells with thapsigargin in a calcium-free HBS to deplete endoplasmic reticulum calcium stores and activate STIM1.

-

Calcium Influx Measurement: Reintroduce calcium-containing HBS. The subsequent increase in the Fura-2 ratio reflects calcium influx through CRAC channels.

-

Data Analysis: Calculate the rate of calcium influx and determine the IC50 value of the test compound by fitting the dose-response data to a sigmoidal curve.

Chapter 2: Anticancer Mechanisms of Action

The anticancer potential of indazole-3-carboxylate derivatives is a major area of research, with several compounds demonstrating potent activity against various cancer cell lines.[1][11][12]

Kinase Inhibition

A primary mechanism of anticancer activity for many indazole derivatives is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[13] The indazole scaffold can effectively fit into the ATP-binding pocket of many kinases.[13]

Key Kinase Targets:

-

p21-activated kinase 1 (PAK1): Aberrant activation of PAK1 is linked to tumor progression. Indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors, suppressing tumor cell migration and invasion.[14]

-

Aurora Kinases: These are essential for cell division, and their inhibitors are promising anticancer agents. Indazole derivatives have been designed as potent inhibitors of Aurora kinases A and B.[15]

-

Glycogen Synthase Kinase 3 beta (GSK-3β): This kinase is implicated in various cellular processes, and its inhibition is a therapeutic strategy for several diseases, including cancer.[16][17]

-

PKMYT1 Kinase: Inhibition of this kinase disrupts the G2/M checkpoint, a promising approach for cancer therapy, especially in p53-deficient tumors.[18]

-

VEGFR-2: As a key mediator of angiogenesis, VEGFR-2 is a major target in oncology. Indazole derivatives have been developed as potent inhibitors.[13]

Caption: General Mechanism of Kinase Inhibition by Indazole Derivatives.

Table 2: Kinase Inhibitory Activity of Selected Indazole Derivatives

| Derivative Class | Target Kinase | IC50 (nM) | Reference |

| 1H-indazole-3-carboxamide | PAK1 | 9.8 | [14] |

| 2,3-difluorophenyl derivative | FGFR1 | 18 | [13] |

| Indazole-pyrimidine based | VEGFR-2 | Varies | [13] |

| 1H-indazole-3-carboxamides | GSK-3β | pIC50 4.9-5.5 | [17] |

Induction of Apoptosis

Indazole-3-carboxylate derivatives can induce programmed cell death (apoptosis) in cancer cells.[3][12] This is often achieved by modulating the expression of key apoptosis-regulating proteins. For instance, treatment with these compounds can lead to the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[12] They can also decrease the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[12]

Experimental Protocols

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.

Materials:

-

Recombinant kinase

-

Kinase substrate

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Indazole-3-carboxylate derivatives (test compounds)

Procedure:

-

Kinase Reaction: Set up a reaction mixture containing the kinase, substrate, ATP, and the test compound in a multi-well plate. Incubate at the optimal temperature for the kinase.

-

Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and luciferase, which generates a luminescent signal proportional to the amount of newly synthesized ATP.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: A lower luminescent signal indicates less ADP produced and therefore greater kinase inhibition. Calculate the IC50 value for the test compound.

Chapter 3: Modulation of the Endocannabinoid System

A significant number of indazole-3-carboxylate derivatives have been identified as potent modulators of the cannabinoid receptors, CB1 and CB2.[19][20][21][22][23][24] This activity is attributed to the structural similarity of some of these compounds to synthetic cannabinoids.[19]

Interaction with CB1 and CB2 Receptors

These derivatives can act as agonists or partial agonists at cannabinoid receptors, with varying degrees of potency and efficacy.[20][22] The interaction with these receptors can mediate a range of physiological effects, making these compounds potential therapeutic agents for pain, obesity, eating disorders, and nausea.[19] SAR studies have shown that modifications to the indazole core and the carboxamide moiety can significantly influence the affinity and selectivity for CB1 and CB2 receptors.[19][24] For instance, some L-tert-leucinamide derivatives exhibit greater potency at CB1 receptors than their L-valinamide counterparts.[19]

Table 3: Cannabinoid Receptor Activity of Indazole-3-Carboxamide Derivatives

| Compound | Receptor | Activity (EC50 nM) | Reference |

| ADB-FUBINACA | CB1 / CB2 | 0.69 / 0.59 | [21] |

| AB-FUBINACA | CB1 | Potent Agonist | [19] |

| AMB-FUBINACA | CB1 / CB2 | Potent Agonist | [20] |

Experimental Protocols

This protocol measures the ability of a test compound to displace a radiolabeled ligand from the CB1 or CB2 receptor.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940)

-

Indazole-3-carboxylate derivatives (test compounds)

-

Binding buffer

-

Glass fiber filters

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound or vehicle.

-

Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of bound radioligand. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Chapter 4: Emerging Mechanisms and Future Directions

The therapeutic potential of indazole-3-carboxylate derivatives continues to expand as new mechanisms of action are discovered.

Prostanoid EP4 Receptor Antagonism

Recent research has identified 2H-indazole-3-carboxamide derivatives as potent and selective antagonists of the prostanoid EP4 receptor.[25] The EP4 receptor is involved in inflammation and cancer progression, and its antagonism is a promising strategy for immunotherapy, particularly in colorectal cancer.[25]

Neuroprotection

Preliminary studies suggest that indazole derivatives may possess neuroprotective properties, potentially by targeting oxidative stress and neuroinflammatory processes.[3][10] This opens up avenues for their investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.[3]

Conclusion

Indazole-3-carboxylate derivatives represent a highly versatile and promising class of compounds with a wide range of potential therapeutic applications. Their ability to modulate diverse biological targets, including inflammatory mediators, protein kinases, and cannabinoid receptors, underscores their importance in drug discovery. The ongoing exploration of their mechanisms of action, aided by robust experimental protocols and SAR studies, will undoubtedly lead to the development of novel and effective therapies for a multitude of diseases.

References

- Shaanxi Bloom Tech Co., Ltd. (2024, October 13). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Shaanxi Bloom Tech Co., Ltd.

- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1141-1146.

- García-López, J. A., et al. (2020). Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. Journal of Inorganic Biochemistry, 212, 111243.

- Sun, L., et al. (2017).

- Merck & Co., Inc. (2013). 1H-Indazole-3-Carboxamide Compounds as Glycogen Synthase Kinase 3 Beta Inhibitors.

- Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.

- Oddi, S., et al. (2019). Indazole derivatives as modulators of the cannabinoid system.

- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.

- Banister, S. D., et al. (2019). Indazole Derivatives as CB1 Receptor Modulators and Their Preparation and Use in the Treatment of CB1-Mediated Diseases.

- Cannaert, A., et al. (2018). Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors. Drug Testing and Analysis, 11(3), 437-446.

- Li, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4923-4944.

- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

- Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1435-1454.

- D'Souza, K., et al. (2013). Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 4(10), 969-974.

- Lo Monte, F., et al. (2016). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors.

- Biosynth. (n.d.).

- Shaanxi Bloom Tech Co., Ltd. (2024, October 14). What are the potential side effects of using 1H-Indazole-3-carboxylic acid methyl ester in research? Shaanxi Bloom Tech Co., Ltd.

- Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(1), 115-116.

- Huang, H. S., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 126, 763-775.

- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15835-15844.

- Cannaert, A., et al. (2024). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Archives of Toxicology.

- Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid. Chem-Impex.

- Thippeswamy, B. S., et al. (2011). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Young Pharmacists, 3(3), 221-225.

- Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376.

- Farooqui, M., et al. (2010). Synthesis, Antibacterial, Analgesic and Antiinflammatory Activities of Some New Biologically Important Indazole Derivatives. International Journal of Drug Design and Discovery, 1(4).

- Dunga, A. K., et al. (2021). Anticancer activity of indazole compounds.

- Chandrasekhar, T., et al. (2012).

Sources

- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. chemimpex.com [chemimpex.com]

- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bloomtechz.com [bloomtechz.com]

- 11. Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. EP3564214A1 - Indazole derivatives as modulators of the cannabinoid system - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biosynth.com [biosynth.com]

- 24. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

Review of literature on the therapeutic potential of substituted indazoles

An In-depth Technical Guide to the Therapeutic Potential of Substituted Indazoles for Researchers, Scientists, and Drug Development Professionals.

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile substitution patterns, enabling the fine-tuning of physicochemical properties and biological activities. This guide provides a comprehensive review of the current literature on the therapeutic potential of substituted indazoles, with a focus on their applications in oncology, inflammation, and cardiovascular diseases. We will delve into the mechanisms of action, structure-activity relationships, and key clinical candidates, while also providing detailed experimental protocols for the evaluation of these promising therapeutic agents.

The Indazole Core: A Foundation for Diverse Biological Activity

Indazoles exist in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] This structural feature, combined with the ability to functionalize the molecule at multiple positions, provides a rich chemical space for drug design.[2] The indazole ring system is a key component in numerous approved drugs, including the anti-emetic granisetron and the anti-inflammatory agent benzydamine.[3] More recently, substituted indazoles have gained significant attention as potent inhibitors of various protein kinases and other key enzymes involved in disease pathogenesis.[4][5]

Therapeutic Applications of Substituted Indazoles

The versatility of the indazole scaffold has led to the development of a wide range of therapeutic agents with diverse biological activities, including antitumor, anti-inflammatory, antibacterial, and anti-HIV properties.[1][6] This section will focus on the most prominent and clinically relevant applications of substituted indazoles.

Oncology: Targeting Key Pathways in Cancer Progression

Substituted indazoles have made a significant impact in the field of oncology, with several indazole-based drugs approved for the treatment of various cancers.[7] These compounds primarily function as inhibitors of key enzymes that drive tumor growth and proliferation, such as poly(ADP-ribose) polymerase (PARP) and vascular endothelial growth factor receptor (VEGFR).[5][8]

Mechanism of Action: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair.[9] In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-based DNA double-strand break repair, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a concept known as "synthetic lethality".[9] Indazole-based PARP inhibitors, such as Niraparib, have been designed to mimic the nicotinamide adenine dinucleotide (NAD+) substrate of PARP, thereby blocking its enzymatic activity.[10][11]

Key Indazole-based PARP Inhibitor: Niraparib

Niraparib (MK-4827) is a potent, orally available PARP inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[1][12] The core of Niraparib is a 2H-indazole-7-carboxamide scaffold.[11] Structure-activity relationship (SAR) studies have shown that the 2-phenyl substitution on the indazole ring and the piperidine-containing side chain are crucial for its high inhibitory activity.[11][13]

| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |

| Niraparib (MK-4827) | 3.8 | 2.1 | [11] |

| Unsubstituted 1H-indazole-3-carboxamide | >100,000 | - | [10] |

| 1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide | 36,000 | - | [10] |

Synthesis of Niraparib: The synthesis of Niraparib has been approached through various routes, with a key step often involving a regioselective copper-catalyzed N-arylation of an indazole derivative.[1][8] Biocatalytic methods using transaminases have also been employed to establish the stereochemistry of the piperidine fragment.[8]

Mechanism of Action: Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key players in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14] VEGFR-2 is the primary receptor that mediates the angiogenic effects of VEGF.[5] Indazole-based inhibitors, such as Axitinib and Pazopanib, are multi-target tyrosine kinase inhibitors that block the ATP-binding site of VEGFR, thereby inhibiting its autophosphorylation and downstream signaling.[5][15] This leads to a reduction in tumor vascularization, proliferation, and survival.[14]

Key Indazole-based VEGFR Inhibitors:

-

Axitinib: Approved for the treatment of advanced renal cell carcinoma, Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3.[5]

-

Pazopanib: Another multi-target tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-Kit, Pazopanib is used to treat renal cell carcinoma and soft tissue sarcoma.[1][5]

The indazole scaffold in these inhibitors typically forms key hydrogen bond interactions with the hinge region of the kinase domain.[4]

| Compound | VEGFR-2 IC50 (nM) | Reference |

| Axitinib | 0.2 | |

| Pazopanib | 30 | [5] |

| Compound 30 (indazole derivative) | 1.24 | [16] |

Anti-inflammatory Activity: Targeting p38 MAP Kinase

Mechanism of Action: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[6][7] The inhibition of p38 MAP kinase is therefore a promising strategy for the treatment of chronic inflammatory diseases like rheumatoid arthritis.[6][7] While many p38 inhibitors have been developed based on an imidazole scaffold, the indazole core has also been explored as a viable alternative.[6] These inhibitors are typically ATP-competitive, binding to the kinase domain and preventing its activation.[17]

Experimental Protocols for Evaluating Substituted Indazoles

The development of novel indazole-based therapeutic agents relies on a battery of in vitro and in vivo assays to determine their efficacy and mechanism of action. This section provides detailed protocols for two fundamental assays used in the evaluation of anticancer indazole derivatives.

In Vitro VEGFR-2 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase assay buffer

-

96-well plates

-

Luminescence-based kinase activity detection kit (e.g., Kinase-Glo™)

-

Test indazole compound

Procedure:

-

Prepare serial dilutions of the test indazole compound in the kinase assay buffer.

-

In a 96-well plate, add the kinase buffer, ATP, and the kinase substrate to each well.

-

Add the diluted test compound or vehicle control to the appropriate wells.

-

Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent. The light output is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19] It is commonly used to determine the cytotoxic effects of anticancer drugs on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test indazole compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Prepare serial dilutions of the test indazole compound in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[19]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Future Perspectives

The therapeutic potential of substituted indazoles is far from exhausted. Ongoing research is focused on developing more selective and potent inhibitors for existing targets, as well as identifying novel biological targets for this versatile scaffold. The exploration of new synthetic methodologies will undoubtedly lead to the discovery of novel indazole derivatives with improved pharmacological properties.[1] Furthermore, the use of indazole-based compounds in combination therapies holds great promise for overcoming drug resistance and improving patient outcomes.[9] As our understanding of the complex signaling networks that drive disease continues to grow, the "privileged" indazole scaffold will undoubtedly remain at the forefront of drug discovery and development.

References

-

Zhang, et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

-

Gaikwad, D. D. (2016). Therapeutic and synthetic approach towards indazole. Hilaris Publisher. Retrieved from [Link]

-

Chung, C. K., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Li, J., et al. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Weitman, et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Retrieved from [Link]

-

Bentham Science Publishers. (n.d.). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Retrieved from [Link]

- Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.

-

ResearchGate. (n.d.). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Retrieved from [Link]

-

Khan, A. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Retrieved from [Link]

-

Paul, K., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Retrieved from [Link]

-

Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

-

Moustafa, A. H., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. Retrieved from [Link]

-

BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

-

Patel, D., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]

-

Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials. Retrieved from [Link]

-

ResearchGate. (n.d.). Design of indazole derivatives 20-21 as VEGFR inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. Retrieved from [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Retrieved from [Link]

-

Li, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. Retrieved from [Link]

-

BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

-

Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. Retrieved from [Link]

-

Yadav, V., & Patel, P. (2022). RECENT ADVANCES IN INDAZOLE-BASED DERIVATIVES OF VEGFR-2 KINASE INHIBITORS AS AN ANTI-CANCER AGENT. Retrieved from [Link]

-

D'Andrea, A. D. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 10. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 15. ijddmr.org [ijddmr.org]

- 16. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation Guide to Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Introduction

Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole core is a prominent scaffold in numerous pharmacologically active agents, and the specific substitution pattern of this molecule offers a unique template for further synthetic modifications. Accurate and unambiguous structural confirmation is paramount for any research and development endeavor. This in-depth technical guide provides a detailed analysis of the spectroscopic data—Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR)—for this compound. The interpretation herein is grounded in fundamental principles and corroborated by data from structurally related compounds, offering a robust framework for its characterization.

Molecular Structure and Isomerism

The structural framework of this compound, with the CAS Number 865887-17-8 and molecular formula C₁₇H₁₆N₂O₃, presents a fascinating platform for spectroscopic analysis.[1][2] A key structural feature of indazoles is the existence of tautomers. The 1H-indazole tautomer is generally more stable and, therefore, the predominant form in solution.[3] This guide will focus on the characterization of this major tautomer.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields the protonated molecule [M+H]⁺ with minimal fragmentation.[4]

Predicted High-Resolution Mass Spectrometry (HRMS) Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 297.1234 |

| [M+Na]⁺ | 319.1053 |

Interpretation of Fragmentation Pattern:

While ESI is a soft ionization technique, in-source fragmentation or tandem MS/MS experiments can provide valuable structural information. The benzylic ether linkage is a likely site for fragmentation. A primary fragmentation pathway would involve the cleavage of the C-O bond of the benzyloxy group, leading to the formation of a stable benzyl cation (m/z 91) and a 5-hydroxyindazole derivative. Further fragmentation of the indazole core could also be observed.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode is typically used to generate [M+H]⁺ and [M+Na]⁺ adducts.[5]

-

Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

ESI Source Parameters:

-

Capillary Voltage: 3-4 kV

-

Drying Gas (N₂) Temperature: 300-350 °C

-

Drying Gas Flow: 8-12 L/min

-

Nebulizer Pressure: 30-40 psi

-

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural motifs.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (indazole) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch (ethyl) |

| ~1715 | Strong | C=O stretch (ester) |

| ~1620, ~1500, ~1450 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester, ether) |

| ~1100 | Medium | C-N stretch |

Interpretation of the IR Spectrum:

The presence of a broad peak around 3300 cm⁻¹ is indicative of the N-H stretch of the indazole ring. A strong, sharp absorption band around 1715 cm⁻¹ is a clear indicator of the ester carbonyl group. The multiple bands in the 1620-1450 cm⁻¹ region are characteristic of the aromatic rings. The strong absorption around 1250 cm⁻¹ arises from the C-O stretching vibrations of both the ester and the benzyloxy ether functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[6]

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules in solution. A complete assignment of the ¹H and ¹³C NMR spectra, supported by 2D NMR experiments, provides unambiguous confirmation of the connectivity and constitution of this compound.

¹H NMR Spectroscopy

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | N-H |

| ~8.1 | d | 1H | H-4 |

| ~7.6 | d | 1H | H-7 |

| ~7.4-7.3 | m | 5H | Ar-H (Bn) |

| ~7.1 | dd | 1H | H-6 |

| ~5.1 | s | 2H | O-CH₂-Ph |

| ~4.4 | q | 2H | O-CH₂-CH₃ |

| ~1.4 | t | 3H | O-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum:

The downfield broad singlet around 10.5 ppm is characteristic of the indazole N-H proton; its chemical shift can be sensitive to solvent and concentration.[2][7] The aromatic region will show distinct signals for the indazole and benzyl protons. The protons of the ethyl ester group will appear as a quartet around 4.4 ppm and a triplet around 1.4 ppm, with a typical coupling constant of ~7 Hz. The benzylic methylene protons are expected to appear as a singlet around 5.1 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| ~163 | C=O (ester) |

| ~155 | C-5 |

| ~142 | C-7a |

| ~137 | C-ipso (Bn) |

| ~135 | C-3 |

| ~129 | C-para (Bn) |

| ~128.5 | C-ortho (Bn) |

| ~128 | C-meta (Bn) |

| ~123 | C-4 |

| ~121 | C-3a |

| ~115 | C-7 |

| ~101 | C-6 |

| ~71 | O-CH₂-Ph |

| ~61 | O-CH₂-CH₃ |

| ~14 | O-CH₂-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

The ester carbonyl carbon is the most downfield signal, expected around 163 ppm. The aromatic region will display signals for all the carbon atoms of the indazole and benzyl rings. The benzylic methylene carbon will resonate around 71 ppm, while the ethyl ester carbons will appear at approximately 61 ppm and 14 ppm.

2D NMR Spectroscopy for Complete Structural Assignment

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is essential.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. Key expected correlations include:

-

The ethyl group protons (CH₂ to CH₃).

-

Couplings between adjacent aromatic protons on the indazole ring (H-6 to H-7, and H-6 to H-4).

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms.[8] It is invaluable for assigning the signals of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart.[9] It is crucial for assigning quaternary carbons and for piecing together the molecular fragments. Key expected HMBC correlations include:

-

From the N-H proton to C-3a and C-7a.

-

From the benzylic CH₂ protons to the ipso-carbon of the benzyl ring and to C-5 of the indazole.

-

From the ester CH₂ protons to the ester carbonyl carbon and the CH₃ carbon.

-

Visualizing NMR Correlations

Caption: Key HMBC correlations in this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single pulse with NOE (e.g., 'zgpg30').

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096.

-

-

2D NMR Acquisition (COSY, HSQC, HMBC): Utilize standard, gradient-selected pulse programs. Optimize acquisition and processing parameters according to the specific experiment and instrument software recommendations.

-

Data Processing: Apply Fourier transformation with appropriate window functions (e.g., exponential with 0.3 Hz line broadening for ¹H). Phase and baseline correct the spectra. Reference the spectra to the TMS or residual solvent signal.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating framework for the structural elucidation of this compound. The integration of data from mass spectrometry, infrared spectroscopy, and one- and two-dimensional NMR spectroscopy allows for the unambiguous confirmation of its molecular weight, functional groups, and atomic connectivity. The detailed experimental protocols and interpretive insights serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, ensuring the confident characterization of this important molecular scaffold.

References

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

ChemSigma. ETHYL 5-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLATE. [Link]

-

ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Link]

-

Limbach, H.-H., et al. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 2003. [Link]

-

Kövér, K. E., et al. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 2019. [Link]

-

Claramunt, R. M., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 2022. [Link]

-

Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

-

LibreTexts Chemistry. 19: HMBC. [Link]

-

Demarque, D. P., et al. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 2021. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

- 3. Visualizer loader [nmrdb.org]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

The Emergence of a Key Synthetic Building Block: A Technical Guide to Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

An In-depth Exploration of the Discovery, Synthesis, and Applications of a Versatile Indazole Derivative for Medicinal Chemistry and Drug Development Professionals.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of pharmacological activities.[1][2] Within this important class of molecules, Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate has emerged as a crucial intermediate in the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the discovery and synthetic history of this valuable compound, offering insights into its preparation and the rationale behind its design.

Discovery and Developmental Context

This compound entered the scientific literature primarily through patent applications focused on the development of novel therapeutics. Its genesis is intrinsically linked to the quest for potent and selective inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.

The benzyloxy group at the 5-position serves a dual purpose. It can act as a protecting group for a hydroxyl functionality, enabling further chemical transformations on other parts of the molecule. More importantly, it can be a key pharmacophoric element, engaging in specific interactions within the binding site of a target protein. The ethyl carboxylate at the 3-position provides a versatile handle for the introduction of various amide and hydrazide functionalities, allowing for the exploration of structure-activity relationships and the optimization of drug-like properties.

Synthetic Pathways and Methodologies

The synthesis of this compound is a multi-step process that hinges on the initial construction of the indazole core, followed by the strategic introduction of the benzyloxy and ethyl carboxylate groups. The most logical and widely adopted synthetic route proceeds through the intermediacy of Ethyl 5-hydroxy-1H-indazole-3-carboxylate.

Synthesis of the Precursor: Ethyl 5-hydroxy-1H-indazole-3-carboxylate

The formation of the indazole ring can be achieved through various methods. A common approach involves the diazotization of an appropriately substituted aniline derivative, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of Ethyl 5-hydroxy-1H-indazole-3-carboxylate

Materials:

-

Substituted 2-amino-4-hydroxy-phenylacetic acid ethyl ester

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Suitable organic solvent (e.g., ethanol, acetic acid)

-

Water

Procedure:

-

Diazotization: The starting aniline derivative is dissolved in an acidic aqueous solution (e.g., HCl in water) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature. This reaction forms a diazonium salt intermediate.

-

Cyclization: The reaction mixture containing the diazonium salt is then gently warmed, or in some cases, the cyclization occurs spontaneously upon formation of the diazonium salt. This intramolecular reaction leads to the formation of the indazole ring.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield Ethyl 5-hydroxy-1H-indazole-3-carboxylate.

Final Step: Benzylation of the Hydroxyl Group

The final step in the synthesis of the target compound is the protection of the hydroxyl group at the 5-position as a benzyl ether. This is typically achieved through a Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 5-hydroxy-1H-indazole-3-carboxylate

-

Benzyl bromide (BnBr) or Benzyl chloride (BnCl)

-

A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

-

A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetone)

Procedure:

-

Reaction Setup: Ethyl 5-hydroxy-1H-indazole-3-carboxylate is dissolved in an anhydrous solvent. The base is then added to the solution.

-

Alkylation: Benzyl bromide or benzyl chloride is added to the reaction mixture, which is then stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., sodium sulfate), and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Table 1: Summary of Synthetic Steps and Conditions

| Step | Reaction | Key Reagents | Typical Solvents | Temperature |

| 1 | Indazole Formation | Substituted Aniline, NaNO₂, HCl | Water, Ethanol | 0-5 °C to RT |

| 2 | Benzylation | Benzyl Halide, Base (K₂CO₃ or NaH) | DMF, Acetone | RT to elevated |

Visualizing the Synthesis

To further clarify the synthetic workflow, the following diagrams illustrate the key transformations.

Sources

An In-Depth Technical Guide to the In Silico ADME Profiling of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Executive Summary

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion).[1] The ability to predict these properties early in the discovery pipeline, even before a compound is synthesized, offers a profound strategic advantage, saving considerable time and resources.[2] This technical guide provides a comprehensive, step-by-step workflow for conducting an in silico ADME assessment of a novel chemical entity, Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate , a molecule featuring the medicinally relevant indazole scaffold.[3] By leveraging a suite of publicly accessible, validated computational tools, we will construct a detailed ADME profile, interpret the predictive data through the lens of a drug discovery scientist, and identify potential liabilities and avenues for structural optimization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate predictive modeling into their discovery workflows.

Introduction: The Imperative of Early ADME Assessment

The "Fail Early, Fail Cheap" Paradigm in Drug Discovery

In modern drug development, the focus has shifted towards de-risking candidates at the earliest possible stage. ADME properties determine a drug's bioavailability, its concentration at the target site, and its residence time in the body, all of which are critical for therapeutic efficacy and safety.[4] Compounds with poor ADME profiles, such as low solubility, high metabolic instability, or unforeseen toxicity, are destined for failure. In silico methods provide a rapid, cost-effective first pass filter, allowing scientists to prioritize compounds with the highest probability of success and guide the design of molecules with more favorable pharmacokinetic characteristics.[5]

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Nitrogen-containing heterocycles are cornerstones of pharmacologically active agents, and the indazole nucleus is a prominent example.[3] This bicyclic scaffold is found in a wide array of compounds with diverse biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[6][7] The structural versatility of the indazole core allows for fine-tuning of its interactions with biological targets. However, this chemical complexity also necessitates a thorough evaluation of its ADME profile, as substitutions can dramatically alter properties like metabolism and distribution.

Profile of the Target Molecule: this compound

This guide focuses on this compound as a practical case study.

-

Molecular Formula: C₁₇H₁₆N₂O₃

-

Molecular Weight: 296.32 g/mol [8]

-

CAS Number: 865887-17-8[8]

-

Canonical SMILES: CCOC(=O)C1=NN(C2=C1C=C(C=C2)OCC3=CC=CC=C3)C

The structure contains several key features relevant to ADME: an ethyl ester group susceptible to hydrolysis, a benzyloxy moiety that increases lipophilicity, and two aromatic rings (indazole and benzyl) that are potential sites for oxidative metabolism.[9]

The Foundation: Principles of Computational ADME Modeling

The predictive power of in silico tools stems from sophisticated algorithms trained on large datasets of experimental results.[10] These models primarily use Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches to correlate a molecule's structural features (descriptors) with a specific ADME endpoint.[11][12]

Causality Insight: The fundamental principle is that the structure of a molecule dictates its function and properties. Descriptors can be simple (e.g., molecular weight, atom counts) or complex (e.g., topological indices, quantum mechanical properties), but they all serve to mathematically encode the molecule's features.[10] The accuracy of any single model is contingent on the quality of its training data and the applicability of its algorithm to the query molecule.[2] For this reason, a core tenet of a robust in silico assessment is the use of multiple, mechanistically distinct models.[13] Comparing predictions from several tools (e.g., SwissADME, pkCSM, AdmetSAR) provides a consensus view and increases confidence in the overall profile.

The Workflow: A Step-by-Step Predictive Protocol

This section details the practical steps for generating the ADME profile for our target molecule. The workflow is designed to be systematic, moving from broad physicochemical properties to specific pharmacokinetic and toxicity endpoints.

Experimental Workflow Diagram

Caption: Predicted primary metabolic routes for the target molecule.

Senior Scientist's Assessment: Liabilities & Mitigation

The in silico profile of this compound presents a mixed but promising picture, characteristic of an early-stage lead compound.

-

Strengths: The molecule exhibits excellent drug-like characteristics according to Lipinski's rules and is predicted to have high gastrointestinal absorption and permeability. Its ability to cross the BBB suggests potential utility for central nervous system targets. It is also predicted to be non-mutagenic.

-

Identified Liabilities:

-

Poor Aqueous Solubility (LogS = -4.108): This is a significant concern. [14]While high permeability may compensate to some degree (a "brick dust" profile), poor solubility can lead to low and variable oral bioavailability. The high lipophilicity driven by the benzyloxy group is the likely cause.

-

High Plasma Protein Binding (~91%): While not a disqualifying feature, high PPB means only a small fraction of the drug is free to exert its pharmacological effect. [15]This often necessitates higher doses.

-

Metabolism & DDI Risk: The prediction as a CYP3A4 substrate and a CYP2C9 inhibitor flags a moderate risk for metabolic instability and drug-drug interactions. [4]The ethyl ester is a probable site of rapid hydrolysis by esterases, potentially leading to a short half-life of the parent compound. [9] 4. hERG Inhibition: This is the most critical safety flag. hERG channel inhibition is strongly associated with a risk of fatal cardiac arrhythmias. This prediction would necessitate immediate experimental validation (e.g., a patch-clamp assay).

-

-

Proposed Mitigation Strategies:

-

To Address Solubility: A medicinal chemist could replace the benzyloxy group with a smaller, more polar equivalent (e.g., a methoxy or hydroxyl group) to reduce lipophilicity and improve solubility. * To Address Metabolism: The ethyl ester could be replaced with a more stable group, such as an amide, or bulk could be added near the ester to sterically hinder esterase activity.

-